3-(4-Chlorophenyl)-1-benzofuran-5-ol
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Overview
Description
3-(4-Chlorophenyl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans This compound features a benzofuran ring substituted with a 4-chlorophenyl group and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylacetic acid with salicylaldehyde under acidic conditions to form the benzofuran ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzofuran ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(4-chlorophenyl)-1-benzofuran-5-one, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-1-benzofuran-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the context in which the compound is used. Research is ongoing to elucidate these mechanisms and to identify the most effective uses of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-benzofuran-5-one: This compound is similar but lacks the hydroxyl group, which can significantly alter its chemical properties and reactivity.
3-(4-Chlorophenyl)-1-benzofuran-2-ol:
Uniqueness
3-(4-Chlorophenyl)-1-benzofuran-5-ol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. Its hydroxyl group at the 5-position and the 4-chlorophenyl substitution make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAYGSXBOGEOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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